molecular formula C6H8F3NO2S B3093612 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid CAS No. 1246466-28-3

4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid

Cat. No.: B3093612
CAS No.: 1246466-28-3
M. Wt: 215.20 g/mol
InChI Key: OHYLSZZONKTQQP-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine-based building block designed for research and development applications. Compounds within this class are frequently employed in medicinal chemistry as privileged scaffolds for the synthesis of bioactive molecules and potential pharmaceutical ingredients. The integration of both the carboxylic acid functional group and the trifluoromethylsulfanyl moiety on the pyrrolidine ring makes this compound a versatile intermediate for constructing compound libraries, exploring structure-activity relationships, and developing novel enzyme inhibitors. The stereochemistry of the molecule can significantly influence its biological activity and interaction with target proteins. This product is intended for use in laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on purity, CAS number, molecular weight, and storage recommendations.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYLSZZONKTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302539
Record name 4-[(Trifluoromethyl)thio]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246466-28-3
Record name 4-[(Trifluoromethyl)thio]proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Trifluoromethyl)thio]proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
This compound is widely utilized as a building block in solid-phase peptide synthesis. Its incorporation into peptide chains can significantly enhance the yield and efficiency of the synthesis process, making it a preferred choice for researchers developing new peptides for therapeutic applications .

Drug Development
The trifluoromethyl group present in this compound can improve the pharmacokinetic and pharmacodynamic properties of drug candidates. It has been shown to increase lipophilicity and metabolic stability, which are crucial for the development of effective therapeutics targeting various diseases .

Bioconjugation

4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid plays a significant role in bioconjugation strategies. Researchers can use it to attach biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems. This application is particularly important in creating conjugates that can deliver drugs more effectively to specific tissues or cells .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of complex organic molecules. It allows chemists to explore new chemical entities with potential therapeutic effects, particularly in the creation of potent inhibitors and modulators for various biological targets .

Material Science
In material science, this compound can be used in formulating advanced materials such as polymers with enhanced properties. Its unique chemical characteristics contribute to the development of materials that meet specific industrial requirements .

Analytical Chemistry

The compound is also employed in analytical chemistry to improve the sensitivity and selectivity of assays, particularly in detecting biomolecules. Its fluorinated nature enhances signal detection capabilities in various analytical techniques, making it a valuable tool for researchers working on biomolecular analysis .

Research on Fluorinated Compounds

Research involving fluorinated compounds is vital for understanding their behavior in biological systems. The study of this compound provides insights into how fluorination affects molecular interactions and biological activity, aiding researchers in designing more effective compounds .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryEnhanced peptide synthesis efficiency; improved drug properties due to trifluoromethyl group
BioconjugationEffective attachment of biomolecules for targeted delivery systems
Organic SynthesisIntermediate for synthesizing complex organic molecules; potential therapeutic effects
Analytical ChemistryImproved assay sensitivity and selectivity; effective detection of biomolecules
Research on Fluorinated CompoundsInsights into molecular interactions; design implications for new compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Pyrrolidine -SCF₃ at C4, -COOH at C2 High lipophilicity; potential enzyme inhibition Deduced
4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid Pyrrolidine -CH₂OH at C4, -COOH at C2 Polar, water-soluble; used in peptide synthesis
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine -CF₃ at C4, -COOH at C3 Aromatic; used in metal coordination and catalysis
4-(Trifluoromethyl)pyridine-2-carboxylic acid Pyridine -CF₃ at C4, -COOH at C2 Electron-deficient; agrochemical intermediates
2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Pyridine -CF₃, -Cl, -NH-aryl, -COOH at C3 Antifungal/antibacterial activity

Structural Analysis

  • Pyrrolidine vs. Pyridine Core: Pyrrolidine derivatives (e.g., the target compound) exhibit a saturated five-membered ring, enabling conformational flexibility critical for binding to biological targets. Pyridine analogs (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) are aromatic, offering π-π stacking interactions but reduced flexibility .

Physicochemical Properties

  • Electron-Withdrawing Effects :
    • The -SCF₃ group has a stronger electron-withdrawing effect (-I) than -CF₃, which may influence the acidity of the carboxylic acid group (pKa modulation) and reactivity in nucleophilic substitutions .
  • Solubility :
    • 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid (hydroxymethyl substituent) has higher aqueous solubility than the target compound due to its polar -CH₂OH group .

Biological Activity

4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid (CAS No. 1246466-28-3) is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethylsulfanyl group and a carboxylic acid moiety. Its molecular formula is C6_6H8_8F3_3NO2_2S, which contributes to its distinctive reactivity and interaction with biological systems.

Key Properties

PropertyValue
Molecular Weight215.19 g/mol
SolubilitySoluble in polar solvents
Melting PointNot available
LogP (octanol-water partition coefficient)Not available

The biological activity of this compound is primarily linked to its interaction with various molecular targets, potentially influencing cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that related pyrrolidine derivatives can effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial for cell survival in tumors .

Case Studies

Cytotoxicity and Selectivity

The selectivity of this compound for cancer cells over normal cells has not been extensively documented; however, related compounds have shown promising results in selectively targeting cancerous tissues while sparing healthy cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

Table: Comparison with Related Compounds

Compound NameBiological ActivityMechanism of Action
4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acidHigh affinity TRPV1 antagonistModulation of ion channel activity
4,5-Diphenyl-1H-pyrrole-3-carboxylic acidBcl-2/Bcl-xL inhibitorInduction of apoptosis in tumor cells
4-Trifluoromethylpyridine derivativesAnticancer propertiesTargeting cell survival pathways

Q & A

Q. What are the key considerations for synthesizing 4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid with high enantiomeric purity?

To achieve high enantiomeric purity, researchers must optimize reaction conditions, including:

  • Catalyst selection : Palladium or copper catalysts are often used to control stereoselectivity in cyclization steps .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while toluene may improve regioselectivity .
  • Acidic/basic workup : Acidic conditions (e.g., HCl) stabilize intermediates via protonation, whereas basic conditions (e.g., NaOH) favor salt formation for purification .
  • Chiral resolution : Techniques like chiral HPLC or enzymatic resolution ensure enantiomeric separation .

Q. What standard characterization techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR identify proton and fluorine environments, confirming substituent placement .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns validate enantiomeric purity (>98% typical for pharmaceutical-grade intermediates) .
  • X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns .

Q. How is this compound utilized in enzyme inhibition studies?

  • Bioisosteric replacement : The trifluoromethylsulfanyl group mimics natural thiol groups, enabling competitive inhibition of cysteine proteases .
  • Kinetic assays : Researchers measure IC50_{50} values under varying pH and temperature conditions to assess binding affinity .
  • Structural analogs : Modifications to the pyrrolidine ring (e.g., hydroxylation) are tested to enhance selectivity for target enzymes .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

The ICReDD framework () integrates quantum chemical calculations and experimental

  • Reaction path searching : Density Functional Theory (DFT) identifies low-energy transition states for cyclization steps.
  • Machine learning : Algorithms trained on existing reaction datasets predict optimal solvents and catalysts.
  • Feedback loops : Experimental results (e.g., yields, stereoselectivity) refine computational models iteratively .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Combine XRD (for solid-state structure) with solution-state NMR to resolve discrepancies in conformational dynamics .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) that may alter spectral signatures in crystalline vs. solution phases .
  • Dynamic NMR : Detects rotamers or proton exchange processes that complicate 1^1H NMR interpretation .

Q. What strategies enable comparative analysis of structural analogs for enhanced bioactivity?

  • SAR studies : Systematic substitution of the trifluoromethylsulfanyl group with bioisosteres (e.g., -SCF3_3, -SeCF3_3) evaluates metabolic stability and potency .
  • Molecular docking : Simulates binding modes with target enzymes (e.g., SARS-CoV-2 main protease) to prioritize synthesis of high-affinity analogs .
  • Pharmacokinetic profiling : Microsomal stability assays and LogP measurements guide optimization of bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid
Reactant of Route 2
4-Trifluoromethylsulfanyl-pyrrolidine-2-carboxylic acid

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